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Compound of Interest

Compound Name: 2-Oxo-2-pyrrolidin-1-ylethanamine

Cat. No.: B1589269 Get Quote

Foreword: Unveiling the Potential of a Pyrrolidinone
Derivative
To our colleagues in the scientific community—researchers, chemists, and pioneers in drug

development—this guide serves as a comprehensive technical exploration of 2-Oxo-2-
pyrrolidin-1-ylethanamine. This molecule, a derivative of the well-explored pyrrolidinone core,

stands at the intersection of nootropic potential and broader therapeutic applications. Our

objective is to provide a detailed synthesis of the current understanding of this compound, from

its fundamental chemical properties to its potential biological activities. This document is

structured to not only inform but also to inspire further investigation into its mechanisms and

applications, fostering a deeper understanding of its place within the landscape of neuroactive

compounds.

Molecular Profile and Physicochemical Properties
2-Oxo-2-pyrrolidin-1-ylethanamine, also known by its IUPAC name 2-amino-1-(pyrrolidin-1-

yl)ethanone, is a small molecule featuring a pyrrolidinone ring linked to an ethanamine group.

[1][2] This structural motif is shared by a class of compounds known for their cognitive-

enhancing, or nootropic, effects.
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Property Value Source

Molecular Formula C₆H₁₂N₂O [1]

Molecular Weight 128.17 g/mol [1]

CAS Number 24152-95-2 [1]

IUPAC Name
2-amino-1-pyrrolidin-1-

ylethanone
[1]

Synonyms

1-(Aminoacetyl)pyrrolidine, (2-

oxo-2-pyrrolidin-1-

ylethyl)amine

[2]

Synthesis of 2-Oxo-2-pyrrolidin-1-ylethanamine: A
Methodological Overview
The synthesis of 2-Oxo-2-pyrrolidin-1-ylethanamine can be approached through several

strategic routes. A prevalent method involves the acylation of a primary amine with a derivative

of pyrrolidin-2-one. A detailed, two-step experimental protocol based on the synthesis of related

substituted 2-(2-oxopyrrolidin-1-yl)acetamides is outlined below.[3] This approach offers a

robust framework for the laboratory-scale production of the target compound.

Experimental Protocol: Synthesis via Chloroacetamide
and Cyclization
This protocol is adapted from the general synthesis of substituted 2-(2-oxopyrrolidin-1-

yl)acetamides.[3]

Part 1: Synthesis of 4-[(2-Amino-2-oxoethyl)amino]butanoic Acid

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve γ-

aminobutyric acid (GABA) in an aqueous solution of potassium hydroxide (2 equivalents).

Alkylation: To the resulting solution of the GABA potassium salt, add chloroacetamide. The

reaction mixture is then stirred at a controlled temperature. The reaction progress can be

monitored by thin-layer chromatography (TLC).
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Work-up and Isolation: Upon completion, the reaction mixture is cooled, and the intermediate

product, 4-[(2-amino-2-oxoethyl)amino]butanoic acid, is isolated by filtration and purified by

recrystallization.

Part 2: Thermal Cyclization to 2-Oxo-2-pyrrolidin-1-ylethanamine

Cyclization: The purified 4-[(2-amino-2-oxoethyl)amino]butanoic acid is subjected to thermal

cyclization. This can be achieved by heating the compound in a suitable high-boiling solvent

or neat under reduced pressure.

Purification: The crude 2-Oxo-2-pyrrolidin-1-ylethanamine is then purified using column

chromatography on silica gel to yield the final product.

Alternative Synthetic Route: From 2-Bromo-1-
(pyrrolidin-1-yl)ethanone
An alternative pathway involves the synthesis of an α-halo ketone intermediate, followed by

amination.

Bromination: Pyrrolidine can be reacted with bromoacetyl bromide to yield 2-bromo-1-

(pyrrolidin-1-yl)ethanone.[4]

Amination: The resulting α-bromoketone is then reacted with a source of ammonia, such as

an aqueous or alcoholic solution of ammonia, to displace the bromide and form the primary

amine, yielding 2-Oxo-2-pyrrolidin-1-ylethanamine.
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Synthesis of 2-Oxo-2-pyrrolidin-1-ylethanamine

γ-Aminobutyric Acid (GABA) GABA Potassium Salt+ KOH

Potassium Hydroxide

4-[(2-Amino-2-oxoethyl)amino]butanoic Acid+ Chloroacetamide

Chloroacetamide

Thermal Cyclization 2-Oxo-2-pyrrolidin-1-ylethanamine

Postulated Mechanism of Nootropic Action

2-Oxo-2-pyrrolidin-1-ylethanamine

AMPA Receptor

Positive Allosteric Modulation

GABAA Receptor

Modulation (putative)

Enhanced Synaptic Plasticity

Improved Learning & Memory

Click to download full resolution via product page

Caption: Putative mechanism of action for 2-Oxo-2-pyrrolidin-1-ylethanamine.

Potential Therapeutic and Research Applications
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The structural similarity of 2-Oxo-2-pyrrolidin-1-ylethanamine to established nootropics

suggests its primary potential lies in the enhancement of cognitive functions. However, the

broader class of pyrrolidinone derivatives has been investigated for a range of biological

activities.

Nootropic Effects: The primary application is likely as a cognitive enhancer, with potential

benefits for memory, learning, and attention. Further in vivo studies are necessary to quantify

these effects.

Neuroprotection: By modulating glutamatergic and GABAergic systems, this compound may

offer neuroprotective effects against excitotoxicity and other neuronal insults.

Anticonvulsant Properties: Given the role of GABAergic inhibition in seizure control, the

potential interaction with GABAA receptors suggests a possible anticonvulsant activity.

Antimicrobial and Anti-inflammatory Activity: Various derivatives of pyrrolidine have

demonstrated antimicrobial and anti-inflammatory properties, warranting investigation into

whether 2-Oxo-2-pyrrolidin-1-ylethanamine shares these activities.

Safety and Toxicological Profile
A comprehensive toxicological profile for 2-Oxo-2-pyrrolidin-1-ylethanamine is not yet

established. However, preliminary assessments of related compounds and general principles of

laboratory safety should guide its handling. In vitro cytotoxicity assays on neuronal cell lines

would be a crucial first step in determining its safety profile. [5][6][7]Standard good laboratory

practices, including the use of personal protective equipment, are essential when handling this

compound.

Future Directions and Research Imperatives
The exploration of 2-Oxo-2-pyrrolidin-1-ylethanamine is still in its nascent stages. To fully

unlock its potential, the following areas of research are critical:

Detailed Pharmacokinetics: Understanding the absorption, distribution, metabolism, and

excretion (ADME) profile is paramount for any potential therapeutic application. [8]*

Quantitative In Vitro and In Vivo Studies: Rigorous testing is required to quantify its nootropic
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effects and other potential biological activities. This includes determining IC50 and EC50

values in relevant assays.

Receptor Binding and Electrophysiology: Direct binding studies and electrophysiological

recordings are necessary to confirm its interaction with AMPA and GABAA receptors and to

elucidate the precise nature of this modulation.

Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of 2-Oxo-2-
pyrrolidin-1-ylethanamine will help to identify the key structural features responsible for its

activity and to optimize its properties.

Conclusion
2-Oxo-2-pyrrolidin-1-ylethanamine represents a promising molecule within the pyrrolidinone

class of compounds. Its synthesis is achievable through established chemical routes, and its

structural characteristics suggest a potential for modulating key neurotransmitter systems

involved in cognition. While further in-depth research is required to fully characterize its

pharmacological profile and therapeutic potential, this guide provides a solid foundation for

researchers and drug development professionals to build upon. The path forward lies in

rigorous experimental validation of its proposed mechanisms and a thorough evaluation of its

efficacy and safety.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Our mission is to be the trusted global source of

essential and advanced chemicals, empowering
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